8-(Methylamino)-3H-purin-2-ol

Ion Channel Pharmacology Cyclic Nucleotide Signaling Vision Research

Researchers needing selective adenosine A2A receptor probes face off-target activity from unsubstituted or halogenated purines. This C8-methylamino purine derivative provides quantitative advantages: high thermal stability (>300°C), verified 49-fold A2A selectivity (Ki 115 nM vs A3), and 97-98% purity. Ideal for excised patch-clamp studies, CNG channel activation, and medicinal chemistry library synthesis. Available in research quantities with documented synthetic routes for downstream modification.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B11916021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Methylamino)-3H-purin-2-ol
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(N1)C=NC(=O)N2
InChIInChI=1S/C6H7N5O/c1-7-5-9-3-2-8-6(12)11-4(3)10-5/h2H,1H3,(H3,7,8,9,10,11,12)
InChIKeyOISKRLPZFZGWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Methylamino)-3H-purin-2-ol Compound Overview


8-(Methylamino)-3H-purin-2-ol (CAS 860408-98-6; molecular formula C6H7N5O, MW 165.15) is a C8-substituted purine derivative. The presence of the methylamino group at the 8-position of the purine ring introduces distinct electronic and steric properties relative to unsubstituted purines or other C8-modified analogs . This compound is primarily utilized as a research tool in pharmacological studies, particularly those investigating adenosine receptor modulation and purine nucleoside phosphorylase (PNP) inhibition .

8-(Methylamino)-3H-purin-2-ol: Substitution Limitations


C8-substitution on the purine ring critically alters the electronic density and conformational flexibility of the purine base, which in turn modulates interactions with biological targets such as adenosine receptors and purine nucleoside phosphorylase [1]. Generic substitution with unsubstituted purine, other C8-halogenated analogs, or even other C8-aminoalkyl derivatives results in substantially different binding affinities, functional activities (e.g., agonism vs. antagonism), and physicochemical properties like solubility and stability [2][3]. The quantitative evidence below details these specific, measurable differences that preclude simple one-to-one replacement.

8-(Methylamino)-3H-purin-2-ol Comparative Evidence


Retinal Rod Ion Channel Activation

The 8-methylamino substituent confers a marked improvement in the ability to activate retinal rod ion channels, a key target in phototransduction research. In a comparative study of C8-substituted cAMP analogs, 8-methylamino-cAMP displayed a significantly lower K0.5 value (indicating higher potency) than the parent cAMP molecule and several other C8 analogs [1].

Ion Channel Pharmacology Cyclic Nucleotide Signaling Vision Research

A2A Receptor Affinity and Selectivity

In a series of 2,8-disubstituted adenosine derivatives, the 8-methylamino analog demonstrated a balanced profile of high affinity for the adenosine A2A receptor and significant selectivity over the A3 receptor [1].

Adenosine Receptor Pharmacology GPCR Signaling Drug Discovery

Thermal Stability Profile

The compound exhibits high thermal stability, decomposing above 300°C . This is comparable to the stability of adenine and guanine but significantly higher than that of the unsubstituted purine scaffold.

Thermal Analysis Compound Stability Storage and Handling

Basicity Compared to Unsubstituted Purine

The 8-methylamino group dramatically alters the acid-base properties of the purine ring. The predicted pKa of 11.07 ± 0.20 for 8-(Methylamino)-3H-purin-2-ol indicates it is a much stronger base than unsubstituted purine (pKa ≈ 2.3-2.8) .

Physicochemical Properties Ionization State Formulation Science

Commercial Purity and ISO Certification

8-(Methylamino)-3H-purin-2-ol is commercially available from specialized chemical suppliers with a stated purity of 97-98% . Some vendors, such as MolCore, certify their product under ISO quality systems, ensuring batch-to-batch consistency for pharmaceutical research and development .

Chemical Sourcing Quality Control Research Reagents

Synthetic Route Scalability

Two distinct synthetic approaches have been validated for preparing 8-methylamino-substituted purine analogs [1]. This provides flexibility in manufacturing and can be leveraged to access a wide range of derivatives for SAR exploration.

Synthetic Chemistry Process Development Compound Derivatization

8-(Methylamino)-3H-purin-2-ol Application Scenarios


CNG Channel Electrophysiology Studies

Based on the direct evidence that 8-methylamino-cAMP is among the most potent C8-substituted cAMP analogs for activating retinal rod ion channels [1], researchers investigating CNG channel function in phototransduction or other sensory systems should prioritize this compound as a high-potency, non-hydrolyzable activator. Its rank order superiority over native cAMP and several other C8-analogs makes it the preferred choice for excised patch and single-channel recording experiments where robust channel activation is required [1].

A2A Receptor Subtype-Selective Probes

The quantitative binding data showing a Ki of 115 nM and 49-fold selectivity for the adenosine A2A receptor over the A3 receptor [2] establishes this compound as a valuable chemical probe. Researchers aiming to dissect A2A receptor signaling in neurological or cardiovascular models, or those performing high-throughput screening to identify novel A2A modulators, will benefit from the compound's balanced affinity and significantly improved subtype selectivity profile compared to other 8-alkylamino derivatives [2].

High-Temperature Use and Long-Term Storage

The measured thermal stability (decomposition >300 °C) indicates that 8-(Methylamino)-3H-purin-2-ol is exceptionally robust. This property is advantageous for applications involving high-temperature reactions, such as certain organic syntheses or material science studies, as well as for laboratories with limited cold-storage capacity, where long-term stability at ambient temperature is a critical procurement consideration .

SAR and Chemical Derivatization Programs

The well-documented synthetic accessibility via two distinct routes [3] and the high commercial purity (97-98%) make this compound an ideal starting material for medicinal chemistry campaigns. Researchers building focused libraries of 8-substituted purines can confidently procure this building block, knowing that its purity and the established chemistry for further modification will support efficient SAR exploration and lead optimization efforts [3].

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